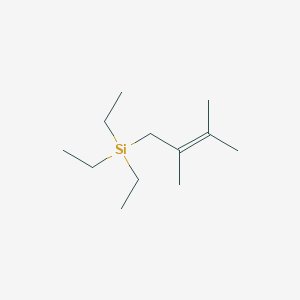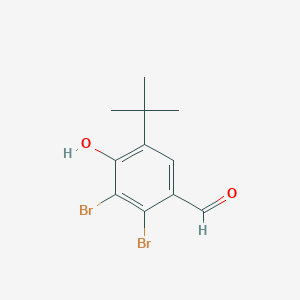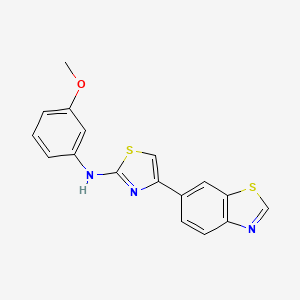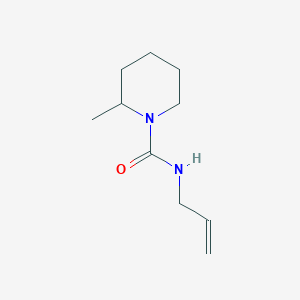
1,4-Dibromooctane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dibromooctane is an organic compound with the molecular formula C8H16Br2. It is a member of the dibromoalkane family, characterized by the presence of two bromine atoms attached to an octane backbone. This compound is used in various chemical reactions and has applications in scientific research and industry.
準備方法
1,4-Dibromooctane can be synthesized through several methods. One common synthetic route involves the bromination of 1-octene using bromine (Br2) in the presence of a solvent like carbon tetrachloride (CCl4). The reaction proceeds via an electrophilic addition mechanism, resulting in the formation of this compound.
Another method involves the use of hydrobromic acid (HBr) and hydrogen peroxide (H2O2) to brominate 1-octanol. This reaction typically requires a catalyst and is carried out under controlled conditions to ensure high yield and purity.
Industrial production of this compound often involves large-scale bromination processes using similar reagents and conditions. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
化学反応の分析
1,4-Dibromooctane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in this compound can be substituted with other nucleophiles such as hydroxide ions (OH-), leading to the formation of 1,4-dihydroxyoctane.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide (KOtBu) can result in the formation of 1,4-octadiene.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield 1,4-dioctane.
Common reagents used in these reactions include bromine, hydrobromic acid, hydrogen peroxide, potassium tert-butoxide, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1,4-Dibromooctane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is used in studies involving the modification of biological molecules and the investigation of biochemical pathways.
Medicine: Research into potential pharmaceutical applications of this compound and its derivatives is ongoing, particularly in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals, including flame retardants and plasticizers.
作用機序
The mechanism of action of 1,4-Dibromooctane in chemical reactions typically involves the formation of reactive intermediates, such as bromonium ions, which facilitate the addition or substitution of other chemical groups. The molecular targets and pathways involved depend on the specific reaction and conditions used.
類似化合物との比較
1,4-Dibromooctane can be compared with other dibromoalkanes, such as 1,2-Dibromooctane and 1,8-Dibromooctane. While all these compounds contain two bromine atoms, their positions on the carbon chain differ, leading to variations in their chemical reactivity and applications.
1,2-Dibromooctane: This compound has bromine atoms on adjacent carbon atoms, making it more reactive in certain substitution and elimination reactions.
1,8-Dibromooctane: With bromine atoms at the terminal positions, this compound is used in the synthesis of carbamate nerve agents and other specialized applications.
The uniqueness of this compound lies in its specific reactivity and versatility in various chemical reactions, making it a valuable compound in both research and industrial settings.
特性
CAS番号 |
70690-24-3 |
|---|---|
分子式 |
C8H16Br2 |
分子量 |
272.02 g/mol |
IUPAC名 |
1,4-dibromooctane |
InChI |
InChI=1S/C8H16Br2/c1-2-3-5-8(10)6-4-7-9/h8H,2-7H2,1H3 |
InChIキー |
JMGHUXXWSDDUAJ-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CCCBr)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tributyl[(3-phenylprop-2-EN-1-YL)oxy]stannane](/img/structure/B14481597.png)
![1,4-Diphenyl-2,3,7-trioxabicyclo[2.2.1]heptane](/img/structure/B14481601.png)

![7-Phenyldispiro[2.2.4~6~.2~3~]dodeca-4,7,11-triene](/img/structure/B14481610.png)
![Ethyl 2-cyano-3-[4-(2-methylpropyl)phenyl]but-2-enoate](/img/structure/B14481626.png)

![N-[(4-Nitrophenyl)methyl]-2-[(prop-2-yn-1-yl)oxy]benzamide](/img/structure/B14481638.png)







